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Compound of Interest

Compound Name: 4-Formylphenyl 4-methylbenzoate

CAS No.: 115883-85-7

Cat. No.: B2875563

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist
This in-depth guide provides a comprehensive overview of 4-Formylphenyl 4-
methylbenzoate, a molecule of significant interest in materials science and synthetic

chemistry. We will delve into its synthesis, structural elucidation, physicochemical properties,

and potential applications, offering field-proven insights and detailed experimental protocols.

Introduction: Unveiling 4-Formylphenyl 4-
methylbenzoate
4-Formylphenyl 4-methylbenzoate (CAS No. 115883-85-7) is an aromatic organic compound

featuring both an aldehyde and an ester functional group.[1] This dual functionality makes it a

valuable intermediate in the synthesis of more complex molecules and a target for the

development of novel materials with specific optoelectronic properties. Its rigid, rod-like

structure, characteristic of calamitic molecules, suggests its potential utility in the field of liquid

crystals.[2]
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Synthesis of 4-Formylphenyl 4-methylbenzoate
The most direct and logical synthetic route to 4-Formylphenyl 4-methylbenzoate is the

esterification of 4-hydroxybenzaldehyde with 4-methylbenzoyl chloride. This reaction proceeds

via a nucleophilic acyl substitution mechanism, where the hydroxyl group of 4-

hydroxybenzaldehyde attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride.

The presence of a base is crucial to deprotonate the phenol and to neutralize the hydrochloric

acid byproduct, driving the reaction to completion.[3]

Experimental Protocol: Esterification of 4-
hydroxybenzaldehyde with 4-methylbenzoyl chloride
This protocol is based on established methods for the synthesis of aryl esters.[3][4]

Materials:

4-hydroxybenzaldehyde

4-methylbenzoyl chloride

Pyridine or Triethylamine (anhydrous)

Dichloromethane (DCM, anhydrous)

1 M Hydrochloric acid (HCl)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Standard laboratory glassware and magnetic stirrer

Procedure:

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon), dissolve 4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous
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dichloromethane.

Base Addition: Add anhydrous pyridine or triethylamine (1.2 equivalents) to the solution and

stir for 10-15 minutes at room temperature.

Acyl Chloride Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution

of 4-methylbenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise over

20-30 minutes.

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6

hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a

suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Workup: Upon completion, quench the reaction by adding deionized water. Transfer the

mixture to a separatory funnel.

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with

1 M HCl, saturated aqueous NaHCO₃, and brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The crude product can be purified by recrystallization from a suitable solvent

system (e.g., ethanol or ethyl acetate/hexane) to yield pure 4-Formylphenyl 4-
methylbenzoate.

Diagram of the Synthesis Workflow:

4-hydroxybenzaldehyde +
4-methylbenzoyl chloride +

Pyridine in DCM

Stir at 0°C to RT
(4-6 hours)

Esterification Aqueous Workup
(HCl, NaHCO3, Brine) Drying and Concentration Purification by

Recrystallization
4-Formylphenyl

4-methylbenzoate

Click to download full resolution via product page

Caption: A schematic overview of the synthesis of 4-Formylphenyl 4-methylbenzoate.
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Structural Elucidation and Physicochemical
Properties
The structural confirmation and purity assessment of the synthesized 4-Formylphenyl 4-
methylbenzoate would be achieved through a combination of spectroscopic techniques.

Physicochemical Properties
Property Value Reference

CAS Number 115883-85-7 [1]

Molecular Formula C₁₅H₁₂O₃ [1]

Molecular Weight 240.25 g/mol [1]

Appearance
Expected to be a white or off-

white solid
N/A

Solubility

Expected to be soluble in

common organic solvents like

dichloromethane, chloroform,

and ethyl acetate.

N/A

Spectroscopic Data (Predicted)
The following spectral data is predicted based on the known values for structurally similar

compounds and general spectroscopic principles.[5][6][7][8]

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

Aldehyde Proton (CHO): A singlet is expected around δ 9.9-10.1 ppm.

Aromatic Protons: A complex multiplet pattern is anticipated in the region of δ 7.2-8.2 ppm.

The protons on the formyl-substituted ring will likely appear as two doublets, and the protons

on the methyl-substituted ring will also appear as two doublets.

Methyl Protons (CH₃): A singlet is expected around δ 2.4-2.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
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Aldehyde Carbonyl (CHO): A signal is expected around δ 190-192 ppm.

Ester Carbonyl (COO): A signal is expected in the range of δ 164-166 ppm.

Aromatic Carbons: Multiple signals are anticipated in the region of δ 120-155 ppm.

Methyl Carbon (CH₃): A signal is expected around δ 21-22 ppm.

FT-IR (Fourier-Transform Infrared) Spectroscopy:

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1715

cm⁻¹.

C=O Stretch (Ester): A strong, sharp absorption band is anticipated around 1720-1740 cm⁻¹.

C-H Stretch (Aromatic): Peaks are expected in the region of 3000-3100 cm⁻¹.

C-H Stretch (Aldehyde): A characteristic weak to medium band is expected around 2720

cm⁻¹.[9]

C-O Stretch (Ester): A strong absorption is expected in the range of 1250-1300 cm⁻¹.

Mass Spectrometry (MS):

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 240.

Key Fragmentation Patterns: Common fragmentation would involve the loss of the formyl

group (CHO, -29 amu) and the tolyl group (C₇H₇, -91 amu) or the tolyloxycarbonyl group

(C₈H₇O₂, -135 amu).[10][11][12]

Diagram of the Molecular Structure and Key Functional Groups:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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